1,3-Dimethylazetidin-3-amine dihydrochloride
CAS No.: 1788565-20-7
Cat. No.: VC4194144
Molecular Formula: C5H14Cl2N2
Molecular Weight: 173.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788565-20-7 |
|---|---|
| Molecular Formula | C5H14Cl2N2 |
| Molecular Weight | 173.08 |
| IUPAC Name | 1,3-dimethylazetidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H |
| Standard InChI Key | VKIPKMYZLOFAFI-UHFFFAOYSA-N |
| SMILES | CC1(CN(C1)C)N.Cl.Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physical Properties
1,3-Dimethylazetidin-3-amine dihydrochloride belongs to the azetidine family, a four-membered saturated ring system containing one nitrogen atom. The dihydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 173.08 g/mol | |
| CAS Number | 1788565-20-7 | |
| Solubility | Soluble in water, polar solvents |
The compound’s structure features a strained azetidine ring, which contributes to its reactivity. The two methyl groups at the 1- and 3-positions sterically influence reaction pathways, while the protonated amine groups in the dihydrochloride form facilitate ionic interactions .
Structural Analysis and Spectral Data
Spectroscopic characterization of 1,3-dimethylazetidin-3-amine dihydrochloride reveals distinct features:
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NMR: The -NMR spectrum exhibits signals for methyl groups ( 1.2–1.5 ppm) and azetidine ring protons ( 3.0–3.8 ppm).
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MS: High-resolution mass spectrometry confirms the molecular ion peak at 173.08, consistent with the molecular formula .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves quaternization of 1,3-dimethylazetidin-3-amine with hydrochloric acid. A representative procedure includes:
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Azetidine Functionalization: Reacting azetidine with dimethylamine under controlled pH and temperature to yield 1,3-dimethylazetidin-3-amine.
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Salt Formation: Treating the free base with concentrated hydrochloric acid to form the dihydrochloride salt .
Key reaction conditions:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Anhydrous ethanol or dichloromethane.
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Yield: ~75–85% after recrystallization.
Industrial Manufacturing
Industrial production scales the above steps using continuous flow reactors to enhance efficiency. Purification involves fractional crystallization and chromatography to achieve >98% purity. Challenges include managing exothermic reactions and ensuring consistent stoichiometry during salt formation .
Chemical Properties and Reactivity
Reactivity Profile
The compound participates in diverse reactions due to its strained ring and amine functionality:
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Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
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Oxidation: Forms N-oxide derivatives using hydrogen peroxide.
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Ring-Opening Reactions: Undergoes hydrolysis in acidic conditions to yield linear diamines.
Stability and Degradation
Stability studies indicate:
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Thermal Stability: Decomposes above 200°C, releasing HCl gas .
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Photostability: Sensitive to UV light, necessitating storage in amber glass.
Applications in Scientific Research
Organic Synthesis
1,3-Dimethylazetidin-3-amine dihydrochloride serves as a building block for:
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors targeting cancer pathways.
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Ligands in Catalysis: Enhances enantioselectivity in asymmetric hydrogenation reactions.
Material Science
The compound contributes to:
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Polymer Modification: Improves thermal stability in polyurethanes and epoxy resins.
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Ionic Liquids: Acts as a cation precursor for conductive materials.
Biochemical Studies
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Enzyme Inhibition: Demonstrates inhibitory activity against SIK2/SIK3 kinases (IC = 0.8 μM).
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Antimicrobial Screening: Shows moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).
Comparative Analysis with Analogous Compounds
Structural Analogues
Performance Metrics
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